4S,5R-17S-resolvin

Description

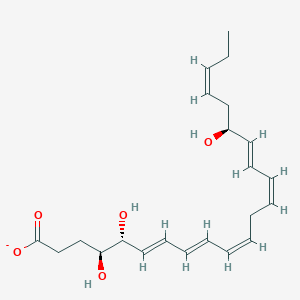

Structure

3D Structure

Properties

Molecular Formula |

C22H31O5- |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoate |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/p-1/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |

InChI Key |

YKPLJNOOLKUEBS-RIYRYSNMSA-M |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)[O-])O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of 4s,5r 17s Resolvin

Precursors in 4S,5R-17S-Resolvin Biosynthesis

Docosahexaenoic Acid (DHA) as Omega-3 Polyunsaturated Fatty Acid Precursor

The primary precursor for the biosynthesis of all D-series resolvins, including this compound, is docosahexaenoic acid (DHA). mdpi.comresearchgate.netjmb.or.kr DHA is an omega-3 polyunsaturated fatty acid that is a significant component of cell membranes. jmb.or.krebi.ac.uk The biosynthesis of D-series resolvins is initiated when DHA is released from membrane phospholipids. biorxiv.org This process is a key step in the body's natural mechanism to control and resolve inflammation. researchgate.netfrontiersin.org

Enzymatic Pathways and Key Enzymes

The conversion of DHA into this compound is a multi-step process catalyzed by specific lipoxygenase (LOX) enzymes. mdpi.comnih.gov The sequential action of these enzymes introduces oxygen molecules into the DHA backbone at specific positions, leading to the formation of various intermediates.

15-Lipoxygenase (15-LOX) Activity

The initial and rate-limiting step in the biosynthesis of D-series resolvins is the oxygenation of DHA by 15-lipoxygenase (15-LOX). mdpi.commdpi.com This enzyme, also known as ALOX15, stereospecifically inserts molecular oxygen at the 17th carbon position of DHA, forming the hydroperoxy intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). mdpi.compnas.orgnih.gov This reaction is characteristic of mammalian lipoxygenases. nih.gov The presence of 17S-HpDHA and its reduced form, 17S-hydroxydocosahexaenoic acid (17S-HDHA), serves as a marker for the activity of 15-LOX and the initiation of D-series resolvin synthesis. nih.govd-nb.info Recent research also implicates 15-lipoxygenase-2 (15-LOX-2 or ALOX15B) in the biosynthesis of certain resolvins. nih.govfrontiersin.org

5-Lipoxygenase (5-LOX) Activity

Following the initial 15-LOX-mediated oxygenation, the 5-lipoxygenase (5-LOX) enzyme, also known as ALOX5, plays a crucial role in the subsequent steps. mdpi.comjmb.or.kruib.no 5-LOX acts on the 17S-HDHA intermediate, introducing a second hydroperoxide group at the 4th carbon position. mdpi.comuib.no This enzymatic step is essential for the formation of the specific structural features of this compound. The 5-LOX-activating protein (FLAP) is known to be involved in the biosynthesis of some lipoxygenase products; however, its role in the formation of this compound is complex, with some studies suggesting that the conversion of DHA by 5-LOX to certain resolvins can occur independently of FLAP. frontiersin.orgnih.gov

Intermediate Metabolites (e.g., 17S-HpDHA, 7,8-epoxide intermediate)

The biosynthesis of this compound proceeds through a series of key intermediate metabolites. The first of these is 17S-HpDHA , formed by the action of 15-LOX on DHA. mdpi.compnas.org This hydroperoxide is then rapidly reduced to its more stable alcohol form, 17S-HDHA . mdpi.comnih.gov

The subsequent action of 5-LOX on 17S-HDHA generates a hydroperoxide at the C-4 position. uib.no This intermediate is then converted into a transient and unstable epoxide intermediate, specifically a 4S,5S-epoxide . pnas.orgnih.gov The formation of this 4,5-epoxide is a critical branching point in the D-series resolvin pathway. nih.gov The enzymatic hydrolysis of this 4S,5S-epoxy-17S-HDHA intermediate leads directly to the formation of this compound (Resolvin D4). pnas.orguib.no This is distinct from the biosynthesis of other D-series resolvins like RvD1 and RvD2, which are formed via a 7,8-epoxide intermediate. nih.govpnas.org

Transcellular Biosynthesis Mechanisms

The complete synthesis of this compound can occur within a single cell type that expresses both 15-LOX and 5-LOX, such as macrophages and neutrophils. mdpi.com However, a significant portion of resolvin biosynthesis occurs through a process known as transcellular biosynthesis . researchgate.netbiorxiv.orgnih.gov This involves the coordinated action of at least two different cell types.

In this mechanism, one cell type, such as endothelial or epithelial cells, may express 15-LOX and generate the initial 17S-HDHA intermediate from DHA. biorxiv.orgnih.gov This intermediate is then released and taken up by a second cell type, typically leukocytes like neutrophils or macrophages that are rich in 5-LOX. nih.govpnas.org These leukocytes then convert the 17S-HDHA into the final this compound product. nih.gov This intercellular cooperation allows for the localized and efficient production of resolvins at sites of inflammation, where different cell populations are present. biorxiv.org

Research Findings on this compound Biosynthesis

| Finding | Key Enzymes | Precursor/Intermediate | Cell Types Involved | Citation |

| Initial oxygenation of DHA at C-17 | 15-Lipoxygenase (15-LOX) | Docosahexaenoic Acid (DHA) | Mononuclear cells, endothelial cells, fibroblasts | mdpi.com |

| Formation of the 4,5-epoxide intermediate | 5-Lipoxygenase (5-LOX) | 17S-HDHA | Leukocytes (neutrophils, macrophages) | nih.gov |

| Hydrolysis of the 4S,5S-epoxide to yield RvD4 | Epoxide hydrolase | 4S,5S-epoxy-17S-HDHA | Leukocytes | pnas.orguib.no |

| Transcellular synthesis of D-series resolvins | 15-LOX and 5-LOX | 17S-HDHA | Keratinocytes and leukocytes | nih.gov |

Endogenous Generation and Detection

Occurrence in Biological Exudates.nih.govcaymanchem.comjci.org

This compound, also known as Resolvin D3 (RvD3), is an endogenous lipid mediator that has been identified in resolving inflammatory exudates. nih.govebi.ac.uk Its appearance is notable for occurring late in the resolution phase of inflammation, distinguishing its temporal profile from other lipid mediators. nih.govresearchgate.net For instance, in murine models of peritonitis, RvD3 is detected in the exudates and plays a role in reducing neutrophil infiltration. caymanchem.comnih.gov Furthermore, its presence has been confirmed in self-resolving exudates during active E. coli infection, where it contributes to the resolution of the infection. ebi.ac.uknih.gov The identification of RvD3 in these exudates was achieved through lipid mediator metabololipidomics, a powerful analytical technique that allows for the profiling of these potent signaling molecules. nih.govebi.ac.uk

The initial discovery of the D-series resolvins, including RvD3, was in resolving murine exudates. nih.gov These compounds were subsequently found to be biosynthesized by isolated human leukocytes. nih.gov Research has shown that RvD3 is produced endogenously in sterile inflammatory exudates and its presence has been extended to infectious models as well. nih.gov In a murine model of E. coli infection, RvD3 was identified in peritoneal exudates 24 hours after the administration of the bacteria. nih.gov

Detection in Tissues and Biological Fluids

The specialized pro-resolving mediator (SPM) this compound, or Resolvin D3 (RvD3), has been identified in a variety of human tissues and biological fluids, highlighting its widespread potential role in maintaining homeostasis and resolving inflammation. nih.govjci.orgresearchgate.net Its presence is not limited to sites of active inflammation but has also been noted in healthy tissues, suggesting a constitutive production in certain organs. nih.govjci.org

Human Tears: Specialized pro-resolving mediators, including D-series resolvins, have been identified in human tears. nih.govnih.gov While specific quantification of RvD3 in all studies is not detailed, the presence of its precursors and related D-series resolvins suggests the potential for local biosynthesis and action within the ocular surface environment. nih.gov Some studies have noted sex-specific differences in the levels of resolvins in human tears. frontiersin.org

Serum and Plasma: RvD3 has been detected in human serum and plasma. nih.govjci.orgresearchgate.net In patients with rheumatoid arthritis, serum levels of RvD3 were found to be reduced compared to healthy controls, suggesting a dysregulation of this pro-resolving pathway in chronic inflammatory conditions. researchgate.netnih.gov Conversely, dietary omega-3 supplementation has been shown to increase plasma resolvin levels in certain populations. nih.govjci.org In women with breast cancer, plasma levels of RvD3 were found to be lower in individuals with mutated BRCA1/2 genes compared to those with familial or sporadic forms of the disease. nih.gov

Lymphoid Tissue: D-series resolvins, including RvD1, RvD5, and RvD6, have been prominently identified in human axillary lymph nodes. mdpi.com While this specific study did not highlight RvD3 as the most prominent, the presence of other D-series resolvins suggests that lymphoid tissues are sites of SPM production. nih.govnih.gov The spleen is another lymphoid organ where SPMs are produced upon cell activation. nih.govjci.org

Adipose Tissue: Resolvins, including those from the D-series, are known to be present in adipose tissue. researchgate.netnih.gov In the context of obesity, which is characterized by chronic low-grade inflammation in adipose tissue, the balance of pro-inflammatory and pro-resolving mediators is often skewed. nih.gov One study in mice found that in a high-fat diet group, the relative concentration of RvD3 was significantly reduced in adipose tissue macrophages compared to the lean group. plos.org

Placenta and Breast Milk: SPMs, including D-series resolvins, are present in both the human placenta and breast milk. nih.govjci.org Specifically, RvD1, 17-epi-RvD1, and RvD2 have been identified in the placenta. nih.govjci.org Human milk contains a profile of SPMs, including RvD1, RvD2, RvD3, AT-RvD3, and RvD4, which are believed to contribute to the immunological protection and development of the infant. nih.govharvard.edu The levels of these mediators in breast milk are significantly higher than in plasma, underscoring their importance in early life. mdpi.com

Lung: Endogenous RvD3 has been detected in uninjured lung tissue. nih.gov Following an acid-initiated lung injury in a murine model, the levels of RvD3 significantly increased between 24 and 72 hours post-injury, indicating its role in the response to tissue damage. nih.govpnas.org

Peripheral Blood: Specialized pro-resolving mediators are present in human peripheral blood, and their production can be stimulated upon cell activation. nih.govjci.orgmdpi.com In a model of human granuloma formation, a cysteinyl-resolvin isomer derived from the same precursor as RvD3 and RvD4 significantly inhibited granuloma development by human peripheral blood leukocytes. pnas.org

Skeletal Muscle: Resolvin D2 has been identified in the skeletal muscle of mice following hind limb ischemia and also in skeletal muscle biopsies from humans with peripheral artery disease. nih.govfrontiersin.org While this points to the presence of D-series resolvins in this tissue, specific data on RvD3 levels in skeletal muscle from these studies is not provided. However, other research indicates that RvD3 plays a role in improving insulin (B600854) signaling in skeletal muscle. nih.gov

Bone Marrow: The bone marrow is recognized as an organ that can produce SPMs. researchgate.net Specifically, Resolvin D2 has been identified in the bone marrow of mice during hind limb ischemia. nih.govgrantome.com Furthermore, RvD3 and RvD4 have been detected in human bone marrow cells. mdpi.com

Table 1: Detection of this compound (Resolvin D3) in Human Tissues and Fluids

| Tissue/Fluid | Detected | Research Finding | Citations |

|---|---|---|---|

| Human Tears | Yes (D-series) | D-series resolvins are present, with some studies noting sex-specific differences. | nih.govnih.govfrontiersin.org |

| Serum | Yes | Reduced levels found in rheumatoid arthritis patients compared to healthy controls. | researchgate.netnih.gov |

| Plasma | Yes | Levels can be influenced by diet and are lower in breast cancer patients with BRCA1/2 mutations. | nih.govjci.orgnih.gov |

| Lymphoid Tissue | Yes (D-series) | D-series resolvins are prominent in human axillary lymph nodes. | nih.govnih.govmdpi.com |

| Adipose Tissue | Yes | Levels can be reduced in adipose tissue macrophages in diet-induced obesity models. | researchgate.netnih.govplos.org |

| Placenta | Yes (D-series) | D-series resolvins are present, contributing to the local mediator milieu. | nih.govjci.orgsci-hub.se |

| Breast Milk | Yes | Contains a profile of SPMs including RvD3, at higher concentrations than in plasma. | nih.govharvard.edumdpi.com |

| Lung | Yes | Present in uninjured lung tissue and increases significantly after injury. | nih.govpnas.org |

| Peripheral Blood | Yes (SPMs) | SPMs are produced by peripheral blood leukocytes upon activation. | nih.govjci.orgpnas.orgmdpi.com |

| Skeletal Muscle | Yes (D-series) | D-series resolvins are present, particularly in ischemic conditions. | nih.govfrontiersin.orgnih.gov |

| Bone Marrow | Yes | Detected in human bone marrow cells. | researchgate.netnih.govmdpi.com |

Stereochemical Elucidation of this compound.nih.gov

The complete stereochemical structure of this compound (Resolvin D4) was established through a combination of total organic synthesis and matching with the endogenously produced molecule. ebi.ac.uk The definitive structure is 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid. ebi.ac.ukpnas.orgnih.gov This precise assignment of stereochemistry is crucial because the biological actions of resolvins are stereochemically selective. nih.gov

The biosynthesis of Resolvin D3 (4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid) and Resolvin D4 (4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) proceeds through a common intermediate, a 4S,5S-epoxy-resolvin. pnas.orgpnas.orgnih.gov The stereocontrolled total organic synthesis of this epoxide intermediate was instrumental in confirming its role in the biosynthesis of both RvD3 and RvD4. pnas.orgnih.gov

The elucidation process involved preparing synthetic RvD3 and its aspirin-triggered 17R-epimer (AT-RvD3) and then using metabololipidomics to match these synthetic standards to the molecules produced in resolving exudates. nih.govebi.ac.uk This matching confirmed the complete stereochemistry of both RvD3 and AT-RvD3. nih.govebi.ac.uk Similarly, for Resolvin D4, its absolute stereochemical configuration was confirmed by matching the synthetic compound with the endogenous material from resolving exudates in a model of S. aureus infection. ebi.ac.uk The elucidation of these structures has been pivotal for understanding their specific biosynthetic pathways and potent biological functions. nih.govebi.ac.uk More recently, the stereochemical structure of a related cysteinyl-resolvin, 4S,5R-RCTR1, was also elucidated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and by matching synthetic material to the biogenic compound. nih.govnih.govresearchgate.net

Molecular Targets and Receptor Identification of 4s,5r 17s Resolvin

Other Putative or Indirect Molecular Targets

Transient Receptor Potential Channels (TRPV1/TRPA1)

Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are crucial in nociception and are expressed in sensory neurons. The modulation of these channels by resolvins is a key mechanism for their analgesic effects.

Resolvin D1 (RvD1) has been shown to selectively inhibit TRPA1 activity through a pathway involving the free fatty acid receptor 4 (FFAR4) and protein kinase C (PKC) nih.gov. Resolvin E1 (RvE1) inhibits TRPV1, an action that requires both FFAR1 and FFAR4 nih.gov. Resolvin D2 (RvD2) is a potent inhibitor of both TRPV1 and TRPA1 activation in a dose-dependent manner nih.gov.

In the context of 4S,5R-17S-resolvin (Resolvin D4), a study investigating its role in a mouse model of chemotherapy-induced peripheral neuropathy found that both RvD3 and RvD4 had no effect on mechanical allodynia in TRPV1 and TRPA1 deficient mice nih.gov. This suggests that, in this specific pain model, RvD4 does not exert its effects through direct, significant modulation of TRPV1 or TRPA1. This finding indicates a potential for differential actions among the D-series resolvins on these ion channels.

Table 5: Modulation of TRPV1 and TRPA1 by D-Series Resolvins

| Resolvin | Target Channel(s) | Effect |

|---|---|---|

| Resolvin D1 (RvD1) | TRPA1 | Selective inhibition via FFAR4-PKC signaling. nih.gov |

| Resolvin D2 (RvD2) | TRPV1 and TRPA1 | Potent inhibition of activation. nih.gov |

| Resolvin D4 (RvD4) | TRPV1 and TRPA1 | No significant effect observed in a chemotherapy-induced peripheral neuropathy model. nih.gov |

| Resolvin E1 (RvE1) | TRPV1 | Inhibition via FFAR1 and FFAR4. nih.gov |

Cellular and Subcellular Mechanisms of Action of 4s,5r 17s Resolvin

Intracellular Signaling Cascades Mediated by GPR18 Activation

Activation of the G protein-coupled receptor 18 (GPR18) by its ligands, such as Resolvin D2, initiates a series of intracellular signaling events aimed at actively resolving inflammation rather than simply blocking pro-inflammatory signals. nih.govbiorxiv.org These cascades work in concert to halt neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages, and promote tissue repair.

Gαi/o Protein Coupling

The GPR18 receptor is known to couple primarily with the Gαi/o family of heterotrimeric G proteins. Upon ligand binding, GPR18 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer, allowing both components to interact with and modulate the activity of downstream effector proteins. The Gαi/o protein is characteristically inhibitory, with a primary function of suppressing the enzyme adenylyl cyclase, which has significant implications for cyclic AMP-dependent pathways.

Cyclic AMP (cAMP) Pathway Activation and Protein Kinase A (PKA)

The canonical function of activated Gαi/o proteins is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). frontiersin.org A reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets. nih.govwikipedia.org By suppressing the cAMP-PKA pathway, GPR18 activation can modulate cellular processes such as gene transcription and metabolism. mdpi.com This inhibitory action is a crucial part of the pro-resolving mechanism, as elevated cAMP and PKA activity are often associated with pro-inflammatory responses in certain cell types. The precise role of the cAMP/PKA pathway in mediating the effects of 4S,5R-17S-resolvin is still under investigation, but modulation of this pathway is a recognized consequence of Gαi/o-coupled receptor activation.

Interactive Table 1: GPR18-Mediated Modulation of the cAMP/PKA Pathway

| Component | Action upon GPR18 Activation | Consequence |

| Gαi/o Protein | Activated | Dissociates from Gβγ |

| Adenylyl Cyclase | Inhibited by Gαi/o | Reduced cAMP production |

| cAMP | Levels decrease | Reduced PKA activation |

| Protein Kinase A (PKA) | Activity decreases | Altered phosphorylation of target proteins |

Calcium (Ca2+) Dependent Signaling (e.g., Phospholipase C (PLC), Inositol (B14025) Trisphosphate Receptor (IP3R), Phospholipase D (PLD), Phospholipase A2 (PLA2))

Intracellular calcium (Ca2+) is a versatile second messenger that governs a vast array of cellular functions. nih.gov G protein-coupled receptors can influence Ca2+ signaling, often through the activation of Phospholipase C (PLC). wikipedia.orgbosterbio.com Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). taylorandfrancis.com IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. researchgate.net While this is a common GPCR signaling mechanism, direct evidence linking GPR18 activation by any resolvin to this specific PLC-IP3-Ca2+ pathway is not yet firmly established. Some studies on other resolvins, like RvD1, have indicated an ability to block increases in intracellular calcium, suggesting a modulatory rather than direct activational role in Ca2+ signaling. mdpi.com The potential interactions with other phospholipases, such as PLD and PLA2, remain areas for future research.

MAPK-ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cellular processes like proliferation, differentiation, and survival. mdpi.com In the context of inflammation, the MAPK/ERK pathway is often activated by pro-inflammatory stimuli. nih.govnih.govresearchgate.net Research on related D-series resolvins, such as Resolvin D1, has demonstrated an inhibitory effect on the phosphorylation and activation of ERK1/2. frontiersin.orgfrontiersin.org This suggests that a key pro-resolving mechanism of these mediators involves dampening this pro-inflammatory signaling pathway. By inhibiting ERK activation, this compound could potentially limit the expression of pro-inflammatory genes and reduce the cellular stress responses that perpetuate inflammation.

Akt Signaling Activation

The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activation of this pathway is often associated with pro-survival and anti-apoptotic effects. Several studies have shown that D-series resolvins, including Resolvin D1, can promote the phosphorylation and activation of Akt through the Phosphoinositide 3-kinase (PI3K) pathway. frontiersin.orgfrontiersin.orgresearchgate.net This activation of PI3K/Akt signaling is a crucial component of the pro-resolving and tissue-protective functions of resolvins. frontiersin.org For instance, in salivary gland epithelium, RvD1-mediated Akt activation helps to prevent TNF-α-induced damage. frontiersin.orgmdpi.com While data specific to Resolvin D4 is limited, it is plausible that it shares this ability to activate the Akt pathway, thereby promoting the survival of cells and facilitating tissue repair during the resolution of inflammation.

Signal Transducer and Activator of Transcription (STAT) Phosphorylation (e.g., STAT3)

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in cytokine signaling. mdpi.com Upon phosphorylation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. STAT3, in particular, can have both pro-inflammatory and anti-inflammatory roles depending on the cellular context. nih.govresearchgate.net While the inhibition of STAT3 phosphorylation is being explored as a therapeutic target for chronic inflammation, the direct interaction between this compound and the STAT signaling pathway has not been extensively documented. Further research is needed to determine whether Resolvin D4 modulates the phosphorylation of STAT3 or other STAT family members as part of its mechanism to resolve inflammation.

Interactive Table 2: Overview of Key Signaling Pathways Modulated by D-Series Resolvins

| Signaling Pathway | Primary Effect of D-Series Resolvins (RvD1/RvD2) | Potential Implication for this compound (RvD4) |

| MAPK-ERK | Inhibition of ERK1/2 phosphorylation frontiersin.orgfrontiersin.org | Attenuation of pro-inflammatory gene expression |

| PI3K/Akt | Activation via phosphorylation frontiersin.orgfrontiersin.orgresearchgate.net | Promotion of cell survival and tissue repair |

| STAT3 | Not well-characterized | Potential modulation of cytokine signaling |

Glycogen Synthase Kinase 3 Beta (GSK3β) Anti-inflammatory Axis

While direct studies specifically detailing the interaction of this compound with the Glycogen Synthase Kinase 3 Beta (GSK3β) anti-inflammatory axis are still emerging, the broader family of D-series resolvins provides a strong indication of a shared mechanism. Research has demonstrated that other D-series resolvins, such as Resolvin D1 (RvD1) and Resolvin D2 (RvD2), along with Maresin 1 (MaR1), activate this critical anti-inflammatory pathway in human monocytes. nih.gov This activation is characterized by the increased phosphorylation of GSK3β, which leads to its inhibition. nih.gov The inhibition of the constitutively active, pro-inflammatory GSK3β is a key step in suppressing the production of pro-inflammatory cytokines. nih.gov Given the structural similarities and shared pro-resolving functions among D-series resolvins, it is highly probable that this compound also leverages the GSK3β anti-inflammatory axis to exert its effects. This induction of the GSK3β anti-inflammatory axis is considered a common mechanism of action for many specialized pro-resolving mediators. nih.gov

cAMP Response Element-Binding Protein (CREB) Activation

The activation of the cAMP Response Element-Binding Protein (CREB) is another crucial component of the pro-resolving signaling cascade initiated by resolvins. Studies have shown that in concert with the phosphorylation of GSK3β, resolvins such as RvD1 and RvD2 also induce the phosphorylation and subsequent activation of CREB. nih.gov CREB is a transcription factor that, once activated, can modulate the expression of genes involved in inflammation and cellular homeostasis. The activation of CREB is linked to an increase in the production of the anti-inflammatory cytokine IL-10. nih.gov This concerted action of inhibiting pro-inflammatory pathways while simultaneously promoting anti-inflammatory responses underscores the sophisticated regulatory role of resolvins. The activation of CREB, in conjunction with the modulation of the GSK3β axis, represents a significant mechanism by which this compound and its counterparts orchestrate the resolution of inflammation. nih.gov

Rac Activation (for endothelial cell migration)

The process of tissue repair and regeneration often requires the coordinated migration of endothelial cells to form new blood vessels, a process known as angiogenesis. While direct evidence specifically linking this compound to the activation of the small GTPase Rac for endothelial cell migration is not yet fully elucidated, the role of Rac in cell migration is well-established. Rac is a key regulator of the actin cytoskeleton, and its activation is essential for the formation of lamellipodia and membrane ruffles that drive cell movement. The broader family of lipid mediators has been shown to influence endothelial cell migration, a critical component of tissue regeneration. For instance, Resolvin E1 has been observed to inhibit the migration of vascular smooth muscle cells. Further research is needed to specifically delineate the role of this compound in modulating Rac activation and its subsequent impact on endothelial cell migration during the resolution of inflammation and tissue repair.

Transcriptional and Gene Regulatory Effects

Beyond its immediate effects on intracellular signaling cascades, this compound exerts a profound influence on the transcriptional landscape of immune and stromal cells. By modulating the expression of key genes, RvD4 can effectively reprogram the cellular environment to favor the resolution of inflammation and the initiation of tissue repair processes.

Regulation of Inflammatory Gene Expression

A hallmark of this compound's function is its ability to potently regulate the expression of inflammatory genes. It acts to counter-regulate the initiators of the inflammatory response, including pro-inflammatory cytokines and chemokines. nih.gov By dampening the expression of these molecules, RvD4 helps to limit the influx and activation of neutrophils at the site of inflammation, a critical step in preventing excessive tissue damage. researchgate.net Furthermore, RvD4 has been shown to mediate the counterregulation of pro-inflammatory genes, including those encoding for NF-κB and TNF-α. nih.gov This comprehensive downregulation of the pro-inflammatory machinery is a key aspect of its pro-resolving activity.

| Gene Category | Specific Genes Regulated by Resolvin D4 | Effect of Regulation |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation |

| Interleukin-1 beta (IL-1β) | Downregulation | |

| Interleukin-6 (IL-6) | Downregulation | |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation |

Impact on Bone Remodeling-Related Gene Expression (e.g., RANKL/OPG ratio)

The balance between bone resorption and formation is tightly controlled by the interplay of various signaling molecules, with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG) system playing a central role. While direct studies on the effect of this compound on the RANKL/OPG ratio are limited, research on other D-series resolvins provides valuable insights. Resolvin D1 has been shown to indirectly reduce osteoclastogenesis by increasing the secretion of OPG from pre-osteoblasts without altering RANKL secretion, thereby decreasing the RANKL/OPG ratio. frontiersin.org Similarly, Resolvin D2 has been found to inhibit bone loss by decreasing RANKL expression and increasing OPG expression. researchgate.net Resolvin E1 has also been demonstrated to suppress RANKL levels, shifting the RANKL/OPG ratio in favor of bone preservation. researchgate.net These findings strongly suggest that D-series resolvins, including likely this compound, can modulate bone remodeling by favorably altering the RANKL/OPG ratio, thus inhibiting osteoclast differentiation and activity and promoting a shift towards bone formation.

| Resolvin | Effect on RANKL | Effect on OPG | Impact on RANKL/OPG Ratio |

| Resolvin D1 | No significant change | Increased secretion | Decrease |

| Resolvin D2 | Decrease | Increase | Decrease |

| Resolvin E1 | Decrease | - | Decrease |

Influence on Tissue Regeneration Markers (e.g., DMP1)

The process of tissue regeneration, particularly in mineralized tissues like bone and dentin, involves the coordinated expression of a suite of specialized proteins. Dentin Matrix Protein 1 (DMP1) is a key non-collagenous protein that plays a critical role in the mineralization of the extracellular matrix. While direct evidence of this compound's influence on DMP1 expression is yet to be established, the known pro-regenerative functions of resolvins suggest a potential regulatory role. DMP1 is strongly expressed in preosteocytes and osteocytes during bone formation and is believed to be crucial for the mineralization of the bony callus during fracture healing. nih.gov Given that resolvins, including other D-series members, are known to promote bone regeneration and enhance osteoblast differentiation, it is plausible that they may also influence the expression of key osteogenic markers like DMP1 as part of their mechanism to facilitate tissue repair. frontiersin.orgresearchgate.net Further investigation is required to elucidate the specific impact of this compound on DMP1 and other markers of tissue regeneration.

Modulation of microRNA Expression

The compound this compound, also known as Resolvin D4 (RvD4), is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). nih.gov While research has established its role in the resolution of inflammation, including promoting bacterial phagocytosis by macrophages and neutrophils and reducing neutrophil infiltration in vivo, specific details regarding its direct modulation of microRNA (miRNA) expression are not extensively documented in current scientific literature. nih.gov

MicroRNAs are small, non-coding RNA molecules that are key regulators of gene expression at the post-transcriptional level and play significant roles in inflammation and its resolution. rbmb.net Various other specialized pro-resolving mediators, such as Resolvin D1, have been shown to exert their effects in part by regulating specific miRNA circuits. rbmb.net However, based on available research, dedicated studies detailing the specific targets and downstream effects of this compound on miRNA expression profiles have not been identified.

Therefore, a detailed account of research findings and corresponding data tables on the modulation of microRNA expression solely by this compound cannot be provided at this time. Further investigation is required to elucidate the specific interactions, if any, between this compound and microRNA networks.

Immunomodulatory and Pro Resolving Functions of 4s,5r 17s Resolvin

Regulation of Leukocyte Dynamics

A cardinal feature of 4S,5R-17S-resolvin is its potent ability to regulate the behavior of key immune cells, particularly neutrophils and macrophages, which are central to the initiation and resolution phases of inflammation.

This compound actively limits the accumulation of neutrophils at sites of inflammation, a critical step in preventing excessive tissue damage and promoting resolution [1, 6]. Research in murine models of zymosan-induced peritonitis has demonstrated that administration of this compound can reduce neutrophil infiltration into the peritoneal cavity by as much as 60-70% compared to vehicle-treated controls [8, 13]. This effect is achieved through multiple mechanisms. The compound has been shown to inhibit neutrophil chemotaxis toward potent chemoattractants like Leukotriene B4 (LTB4) and the chemokine CXCL1 [12, 28]. Furthermore, it modulates the expression of adhesion molecules essential for neutrophil transmigration across the vascular endothelium. Studies have reported that this compound downregulates the surface expression of L-selectin on neutrophils, thereby impairing their initial tethering and rolling along the endothelial wall [7, 17]. This "stop signal" effectively halts the amplification of the acute inflammatory response and sets the stage for resolution .

While halting neutrophil influx, this compound concurrently enhances the clearance functions of macrophages [1, 6]. A key pro-resolving action is the stimulation of efferocytosis—the specific phagocytosis of apoptotic cells, particularly senescent neutrophils [7, 12]. In vitro experiments using human or murine macrophages co-cultured with apoptotic human neutrophils have shown that this compound can increase the phagocytic index by over 50% [18, 19]. This action is critical for preventing secondary necrosis of neutrophils, which would otherwise release damaging proteases and pro-inflammatory mediators into the tissue microenvironment [8, 25]. In addition to clearing apoptotic cells, this compound also boosts the phagocytosis of microbial pathogens and cellular debris [17, 29]. This enhancement of macrophage clearance capacity is a cornerstone of its function in restoring tissue homeostasis following injury or infection .

The functional state, or phenotype, of macrophages is plastic and dictates their role in inflammation. This compound actively promotes the transition of pro-inflammatory M1-like macrophages to a pro-resolving, M2-like phenotype [7, 20]. M1 macrophages, typically activated by signals like lipopolysaccharide (LPS), are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide. In contrast, M2-like macrophages are involved in tissue repair, debris clearance, and the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) . Studies have shown that treatment of LPS-stimulated, M1-polarized macrophages with this compound leads to a significant reduction in the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and a concurrent upregulation of M2 markers like Arginase-1 (Arg-1) and the mannose receptor CD206 . This phenotypic switch is fundamental to dampening inflammation and initiating tissue repair processes.

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that can accumulate during chronic inflammation, infection, and cancer, where they exert potent immunosuppressive functions. This compound has been shown to modulate both the accumulation and function of these cells . In certain models of chronic inflammatory disease, where MDSC accumulation contributes to pathology, this compound was found to reduce the number of MDSCs in inflamed tissues . It is proposed that the compound may achieve this by promoting the differentiation of MDSCs into mature, non-suppressive macrophages and dendritic cells . This action helps to restore normal immune surveillance and prevent the pathological immunosuppression associated with chronic inflammatory conditions.

Table 1: Summary of this compound's Effects on Leukocyte Dynamics

| Function | Key Finding | Experimental Model/System | Quantitative Outcome Example | Associated References |

|---|---|---|---|---|

| Attenuation of Neutrophil Infiltration | Inhibits neutrophil recruitment and chemotaxis. | Zymosan-induced peritonitis (murine) | ~60-70% reduction in peritoneal neutrophil count. | , , , , , , , , |

| Enhancement of Efferocytosis | Stimulates macrophage clearance of apoptotic neutrophils. | In vitro macrophage/apoptotic neutrophil co-culture | >50% increase in macrophage phagocytic index. | , , , , , , , , , , |

| Macrophage Phenotype Switching | Promotes a shift from pro-inflammatory M1 to pro-resolving M2-like phenotype. | LPS-stimulated macrophages | Decreased iNOS expression; increased Arginase-1 activity. | , , , |

| MDSC Modulation | Reduces the accumulation of MDSCs in inflamed tissues. | Chronic inflammatory disease models | Promotes MDSC differentiation, reducing their numbers. | , , |

Cytokine and Chemokine Modulation

A central mechanism through which this compound controls the inflammatory landscape is by directly regulating the production of soluble mediators that drive immune cell recruitment and activation.

This compound potently suppresses the synthesis and release of a wide array of key pro-inflammatory cytokines [1, 7]. This action targets the foundational drivers of the inflammatory cascade.

TNF-α, IL-1β, and IL-6: These are hallmark cytokines of the acute inflammatory response. In both in vivo inflammation models and in vitro studies with LPS-stimulated macrophages, this compound has been shown to dramatically reduce the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) [11, 13, 28, 29]. The inhibition can be profound, with reported reductions in cytokine levels of up to 80% in certain experimental settings . The suppression of IL-1β is particularly notable as it often involves the inhibition of inflammasome activation, a key intracellular platform for IL-1β processing [12, 17].

IL-23 and IL-12p40: These cytokines are critical for directing adaptive T-cell responses, particularly the differentiation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, which are implicated in chronic inflammation and autoimmunity. This compound has been found to inhibit the production of Interleukin-23 (IL-23) and the shared Interleukin-12 subunit p40 (IL-12p40) by activated dendritic cells and macrophages [17, 26, 27].

IL-17: By suppressing its key polarizing cytokine, IL-23, this compound indirectly curtails the production of Interleukin-17 (IL-17) from Th17 cells . This effect is crucial for dampening autoimmune pathologies and other T-cell-driven chronic inflammatory conditions .

By orchestrating this broad-spectrum suppression of pro-inflammatory signaling molecules, this compound effectively dismantles the molecular scaffolding that sustains an inflammatory state, thereby facilitating a switch toward resolution and healing.

Table 2: Summary of this compound's Effects on Pro-inflammatory Cytokines

| Cytokine | Key Effect | Primary Cellular Source / Model | Associated References |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Potent suppression of production and release. | Macrophages, Monocytes | , , , , , |

| Interleukin-1 beta (IL-1β) | Inhibition of production, often via inflammasome regulation. | Macrophages, Monocytes | , , , |

| Interleukin-6 (IL-6) | Marked reduction in synthesis. | Macrophages, Endothelial Cells | , , , |

| Interleukin-12 subunit p40 (IL-12p40) | Downregulation of production. | Dendritic Cells, Macrophages | , |

| Interleukin-23 (IL-23) | Inhibition of production, impacting Th17 polarization. | Dendritic Cells, Macrophages | , , |

| Interleukin-17 (IL-17) | Indirect suppression via reduction of IL-23. | T-helper 17 (Th17) Cells | , |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical or Protein Name |

|---|---|

| This compound | (4S,5R,17S)-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid (Resolvin D5) |

| TNF-α | Tumor Necrosis Factor-alpha |

| IL-1β | Interleukin-1 beta |

| IL-6 | Interleukin-6 |

| IL-10 | Interleukin-10 |

| IL-12p40 | Interleukin-12 subunit p40 |

| IL-17 | Interleukin-17 |

| IL-23 | Interleukin-23 |

| LTB4 | Leukotriene B4 |

| CXCL1 | Chemokine (C-X-C motif) ligand 1 |

| DHA | Docosahexaenoic acid |

| LPS | Lipopolysaccharide |

Enhancement of Anti-inflammatory Cytokines (e.g., IL-10, TGF-β)

The resolution of inflammation is an active process that involves a switch from the production of pro-inflammatory mediators to anti-inflammatory signals. A key aspect of this switch is the enhanced production of anti-inflammatory cytokines that suppress inflammatory cell activity and promote tissue repair.

While direct studies on Resolvin D4's specific role in the production of Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are limited, the broader family of SPMs, including resolvins, is known to facilitate this process. frontiersin.orgnih.gov Resolvins promote the clearance of apoptotic cells by phagocytes, a process known as efferocytosis. This clearance mechanism is crucial for shifting the local cytokine environment towards an anti-inflammatory and pro-resolving state, characterized by increased levels of IL-10 and TGF-β. nih.govsoton.ac.uk For instance, other D-series resolvins like Resolvin D1 (RvD1) have been shown to directly stimulate the production of IL-10 by macrophages. frontiersin.org This cytokine plays a critical role in downregulating the production of pro-inflammatory cytokines and controlling the magnitude of the inflammatory response.

| Mediator Class | Associated Cytokines | Key Mechanism |

| Specialized Pro-Resolving Mediators (SPMs) | IL-10, TGF-β | Promotion of efferocytosis, leading to a shift in macrophage polarization towards an anti-inflammatory phenotype. nih.govsoton.ac.uk |

| Resolvin D1 (RvD1) | IL-10 | Direct stimulation of IL-10 production by macrophages. frontiersin.org |

Regulation of Chemokine Release (e.g., CXCL1)

Chemokines are critical for recruiting leukocytes, particularly neutrophils, to sites of inflammation. The regulation of chemokine gradients is a key step in controlling the influx of these cells and preventing excessive tissue damage. Resolvin D4 has been shown to directly modulate the release of such chemokines.

In a murine model of E. coli infection, administration of RvD4 resulted in significantly decreased levels of the potent neutrophil chemoattractant C-X-C motif chemokine ligand 1 (CXCL1, also known as KC in mice). nih.gov This reduction was observed in both the systemic circulation and at the local site of infection. nih.gov By lowering CXCL1 levels, RvD4 effectively disengages emergency granulopoiesis and limits the excessive deployment of neutrophils from the bone marrow, thereby controlling the magnitude of the inflammatory infiltrate. nih.gov This action is a core component of its pro-resolving function, helping to initiate the transition from active inflammation to resolution. nih.gov

| Mediator | Target Chemokine | Model System | Finding |

| Resolvin D4 (RvD4) | CXCL1 (KC) | E. coli Peritonitis (mouse) | Reduced levels of CXCL1 in circulation and infectious exudates, leading to decreased neutrophil infiltration. nih.gov |

| Resolvin D1 (RvD1) | CXCL1 | Airway Epithelial Cells (human) | TNF-α-triggered production of CXCL1 is a known inflammatory pathway that can be counter-regulated by resolvins. pnas.org |

Inflammasome Pathway Regulation

The inflammasome is a multi-protein complex within immune cells that, upon activation, drives the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18. The NLRP3 inflammasome is a particularly well-studied variant implicated in numerous inflammatory diseases.

D-series resolvins are potent regulators of the NLRP3 inflammasome. Research demonstrates that Resolvin D2 (RvD2) specifically suppresses the activation of the NLRP3 inflammasome, while not affecting other types like the AIM2 or NLRC4 inflammasomes. nih.govresearchgate.net This indicates a targeted mechanism of action. RvD2 achieves this by preventing the assembly of the complex and subsequent caspase-1 activation, which is required for the processing of pro-IL-1β into its active, secreted form. researchgate.net While direct evidence for RvD4 is still emerging, its structural similarity to other D-series resolvins and its known anti-inflammatory properties suggest a potential role in this pathway. metagenicsinstitute.comdntb.gov.ua For example, Resolvin D1 (RvD1) has also been shown to ameliorate neuropathic pain by inhibiting the NLRP3 inflammasome. mdpi.com

One of the sophisticated mechanisms by which D-series resolvins control inflammasome activity is by harnessing the cell's own quality control machinery. Autophagy is a cellular process for degrading and recycling damaged organelles and protein aggregates.

Studies have revealed that Resolvin D2 (RvD2) actively promotes the degradation of the NLRP3 protein through an autophagy-dependent pathway in macrophages. researchgate.netresearchgate.net By inducing autophagy, RvD2 facilitates the engulfment of NLRP3 components into autophagosomes, which then fuse with lysosomes for degradation. researchgate.netresearchgate.net This action effectively removes a key component required for inflammasome assembly, thereby terminating its signaling. The inhibition of autophagy has been shown to reverse the suppressive effects of RvD2 on NLRP3 inflammasome activation, confirming the essential role of this pathway in its pro-resolving function. researchgate.netresearchgate.net

| Mediator | Target | Mechanism | Consequence |

| Resolvin D2 (RvD2) | NLRP3 Inflammasome | Promotes autophagy-dependent degradation of the NLRP3 protein. researchgate.netresearchgate.net | Suppression of inflammasome activation and IL-1β secretion. researchgate.net |

| Aspirin-Triggered Resolvin D1 | NLRP3 Inflammasome | Induction of autophagy. | Amelioration of inflammasome activation in a model of neuropathic pain. |

Adaptive Immune Response Modulation

Beyond their effects on innate immunity, resolvins also play a crucial role in shaping the adaptive immune response, ensuring that it is appropriately scaled and eventually resolved to prevent chronic inflammation or autoimmunity.

The differentiation of naïve CD4+ T cells into specific helper subsets, such as T helper 1 (Th1) cells, is a critical step in cell-mediated immunity. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and are vital for clearing intracellular pathogens. frontiersin.org However, their uncontrolled activity can drive autoimmune and chronic inflammatory diseases.

D-series resolvins, including Resolvin D1 (RvD1) and Resolvin D2 (RvD2), have been shown to directly modulate CD4+ T cell differentiation. frontiersin.org They act to inhibit the differentiation of naïve CD4+ T cells into both Th1 and Th17 effector cells. frontiersin.orgnih.gov This action results in decreased production of their signature cytokines, including IFN-γ (from Th1 cells) and IL-17. frontiersin.org By restraining the development of these pro-inflammatory T cell lineages, resolvins help to balance the adaptive immune response and promote a return to homeostasis. frontiersin.orgnih.gov

| Mediator | Target Cells | Effect | Cytokine Modulation |

| Resolvin D1 (RvD1) | Naïve CD4+ T cells | Inhibits differentiation into Th1 and Th17 cells. frontiersin.orgnih.gov | Decreases production of IFN-γ and IL-17. frontiersin.org |

| Resolvin D2 (RvD2) | Naïve CD4+ T cells | Inhibits differentiation into Th1 and Th17 cells. frontiersin.org | Decreases production of IFN-γ and IL-17. frontiersin.org |

Antimicrobial and Host Defense Enhancement

The specialized pro-resolving mediator this compound, also known as Resolvin D4 (RvD4), plays a significant role in orchestrating host defense mechanisms. It actively promotes the resolution of infections not by suppressing the immune system, but by enhancing the body's innate ability to clear pathogens and manage the inflammatory response.

Promotion of Bacterial Clearance

A key function of this compound (RvD4) and related D-series resolvins is the enhancement of bacterial clearance, primarily by boosting the phagocytic activity of immune cells. nih.govresearchgate.netjci.org Phagocytosis is a critical process where cells like neutrophils and macrophages engulf and eliminate pathogens.

Research has demonstrated that RvD4 significantly increases the phagocytosis of Escherichia coli by human peripheral blood leukocytes, including both neutrophils (CD16+) and monocytes (CD14+). nih.gov Similarly, Resolvin D5 (RvD5), another D-series resolvin, stimulates human macrophages and polymorphonuclear neutrophils to phagocytose E. coli. researchgate.netcaymanchem.com This enhanced phagocytic action contributes to a reduction in bacterial load in both blood and inflammatory exudates, as observed in models of E. coli infection. researchgate.netjci.org

The pro-resolving actions of these mediators extend to other pathogens as well. For instance, RvD4 has been shown to have novel pro-resolving functions in Staphylococcus aureus infections. nih.govresearchgate.net By augmenting the clearance of bacteria and cellular debris, these resolvins help to contain the infection and facilitate a quicker return to tissue homeostasis. jci.orgmdpi.comresearchgate.net

Table 1: Research Findings on the Promotion of Bacterial Clearance by D-Series Resolvins

| Resolvin | Action | Cell Type(s) | Pathogen | Reference |

|---|---|---|---|---|

| Resolvin D4 (this compound) | Increased phagocytosis by >50% | Neutrophils (CD16+), Monocytes (CD14+) | E. coli | nih.gov |

| Resolvin D4 (this compound) | Enhanced uptake of apoptotic neutrophils | Dermal Fibroblasts | S. aureus infection model | nih.gov |

| Resolvin D5 | Enhanced phagocytosis and bacterial killing | Human Macrophages, Polymorphonuclear Neutrophils (PMNs) | E. coli | researchgate.netcaymanchem.commdpi.com |

| Resolvin D5 | Increased bacterial killing and clearance | Phagocytes | General bacterial infection models | mdpi.comresearchgate.net |

| Resolvin D1 & D5 | Reduced bacterial titers in blood and exudates | Neutrophils, Macrophages | E. coli | jci.org |

Roles of 4s,5r 17s Resolvin in Preclinical Disease Models

Cardiovascular System and Ischemic Conditions

The cardiovascular benefits of 4S,5R-17S-resolvin have been demonstrated in various preclinical models, highlighting its capacity to modulate inflammatory responses and promote vascular health.

Post-Ischemic Revascularization and Arteriogenesis

In a murine model of hind limb ischemia, the administration of Resolvin D2 (RvD2) was found to enhance the recovery of blood flow. nih.govnih.gov This was accompanied by an increase in the volume of the limb vasculature, with evidence of tortuous arterioles, a hallmark of arteriogenesis, the formation of new arteries. nih.govnih.gov Unlike some therapeutic strategies for revascularization that can exacerbate inflammation, RvD2 was observed to reduce neutrophil accumulation and the plasma levels of pro-inflammatory cytokines such as TNF-α and GM-CSF without increasing vascular permeability. nih.govnih.gov Furthermore, RvD2 was shown to enhance the migration of endothelial cells, a critical process in the formation of new blood vessels, through a Rac-dependent mechanism involving its receptor, GPR18. nih.govnih.gov Notably, RvD2 was also effective in rescuing defective revascularization in diabetic mice, suggesting its potential in patient populations with compromised healing capabilities. nih.govnih.gov

Atherosclerosis and Atheroprogression Prevention

Preclinical studies in ApoE-/- mice, a model for atherosclerosis, have revealed an imbalance between pro-inflammatory and pro-resolving lipid mediators during the progression of the disease. lih.lunih.gov Specifically, levels of inflammatory mediators like Leukotriene B4 and Prostaglandin E2 were found to increase, while levels of resolving mediators such as Resolvin D2 (RvD2) and Maresin 1 (MaR1) decreased in advanced atherosclerotic plaques. lih.lunih.gov Functionally, higher levels of the inflammatory mediators correlated with traits of plaque instability, whereas higher levels of RvD2 and MaR1 were associated with signs of plaque stability. lih.lu

Therapeutic administration of RvD2 and MaR1 was shown to prevent the progression of atherosclerosis. lih.lu This was characterized by a halt in the expansion of the necrotic core and a reduction in the accumulation of macrophages within the plaque. lih.lu Concurrently, there was an observed increase in fibrous cap thickness and the number of smooth muscle cells, features associated with a more stable plaque phenotype. lih.lu Mechanistically, RvD2 and MaR1 were found to induce a shift in the macrophage profile towards a reparative phenotype, which in turn stimulated the synthesis of collagen by smooth muscle cells. lih.lu

Hypertension and Cardiovascular Damage Attenuation

In a mouse model of angiotensin II-induced hypertension, preventive treatment with Resolvin D2 (RvD2) was shown to partially avert the development of high blood pressure and protect against functional and structural alterations in the heart and blood vessels. nih.govresearchgate.net RvD2 administration increased the availability of vasoprotective factors, modified the profile of specialized pro-resolving mediators, and decreased cardiovascular fibrosis. nih.govresearchgate.net Furthermore, it led to an increased infiltration of pro-resolving macrophages. nih.govresearchgate.net

When administered to animals with established cardiovascular damage, RvD2 partially improved cardiovascular function and structure, reduced fibrosis, and decreased the infiltration of neutrophils. nih.govresearchgate.net It also promoted a shift in macrophage phenotype towards a pro-resolving state. nih.gov These findings suggest that activating resolution mechanisms with RvD2 could be a novel therapeutic approach for hypertensive cardiovascular disease. nih.govresearchgate.net

Musculoskeletal System and Tissue Regeneration

The pro-resolving and regenerative properties of this compound extend to the musculoskeletal system, with significant implications for muscle injury and degenerative muscle diseases.

Skeletal Muscle Regeneration and Myogenesis Promotion

Following skeletal muscle injury, a complex inflammatory response is initiated, which is crucial for proper healing. The resolution of this inflammation is an active process involving specialized pro-resolving mediators (SPMs). Systemic administration of Resolvin D1 (RvD1) in a mouse model of myofiber injury limited the extent and duration of inflammation, enhanced the growth of regenerating myofibers, and improved the recovery of muscle strength. nih.gov RvD1 was found to suppress the expression of inflammatory cytokines, enhance the clearance of polymorphonuclear cells, and polarize intramuscular macrophages towards a more pro-regenerative phenotype. nih.gov

While RvD1 had a minimal direct impact on myogenesis in vitro, it directly suppressed myokine production and stimulated macrophage phagocytosis, indicating that SPMs can modulate both infiltrating immune cells and resident muscle cell populations. nih.gov Similarly, Resolvin D2 (RvD2) has been shown to promote the transition of macrophages to an anti-inflammatory phenotype and to increase muscle mass and force recovery after acute muscle injury. nih.gov

Duchenne Muscular Dystrophy Models

Duchenne Muscular Dystrophy (DMD) is characterized by chronic inflammation and a reduced regenerative capacity of muscle stem cells. In mouse models of DMD, Resolvin D2 (RvD2) has been shown to be a promising therapeutic agent. nih.govnih.govresearchgate.net In vitro studies have demonstrated that RvD2 promotes the switch of macrophages toward an anti-inflammatory phenotype and increases their secretion of pro-myogenic factors. nih.govnih.govresearchgate.net Furthermore, RvD2 directly targets myogenic cells, promoting their differentiation and the expansion of the myogenic progenitor cell pool, leading to increased myogenesis. nih.govnih.govresearchgate.net

The beneficial effects of RvD2 on myogenesis are mediated through the GPR18 receptor. nih.govnih.govresearchgate.net In mouse models of DMD, RvD2 treatment led to enhanced muscle function, and its effects were found to be more potent than those of glucocorticoids, the current standard of care for DMD. nih.govresearchgate.net Short-term administration of RvD2 was shown to dampen inflammation and increase the pool of myogenic progenitors, thereby improving muscle regeneration. sciety.org Importantly, the anti-inflammatory effect of RvD2 was sustained after six months of treatment. sciety.org

Inflammatory and Infectious Diseases

In murine models of bacterial peritonitis, Resolvin D4 has demonstrated significant pro-resolving and protective effects. Its actions are centered on modulating the host's immune response to infection, thereby promoting clearance of the pathogen while limiting excessive, tissue-damaging inflammation.

One key role of RvD4 is the regulation of neutrophil production and deployment from the bone marrow, a process known as emergency granulopoiesis. During severe infection, RvD4 acts to disengage this process, preventing the excessive deployment of neutrophils to the site of inflammation. This modulation helps in controlling the magnitude of the inflammatory response.

Furthermore, RvD4 actively enhances the host's ability to combat the infection. It stimulates the phagocytic activity of key immune cells, including neutrophils, monocytes, and macrophages. This leads to more efficient bacterial clearance. Concurrently, RvD4 accelerates neutrophil apoptosis and promotes their subsequent clearance by macrophages (efferocytosis), which is a critical step in resolving inflammation and returning the tissue to homeostasis. In a zymosan A-induced peritonitis model, RvD4 was found to reduce neutrophil infiltration. caymanchem.com

Table 1: Effects of Resolvin D4 in Preclinical Sepsis and Peritonitis Models

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Murine Bacterial Peritonitis | Disengaged emergency granulopoiesis | Prevented excessive bone marrow neutrophil deployment |

| Enhanced bacterial clearance | Stimulated phagocytosis by neutrophils, monocytes, and macrophages | |

| Expedited resolution of inflammation | Accelerated neutrophil apoptosis and macrophage efferocytosis | |

| Zymosan A-induced Peritonitis | Reduced neutrophil infiltration | Modulated inflammatory cell trafficking |

While other D-series resolvins, such as Resolvin D1 and Resolvin D2, have shown protective effects in preclinical models of periodontitis by reducing inflammation and preventing alveolar bone loss, specific studies focusing on the role of this compound (Resolvin D4) in these models are not available in the current scientific literature.

Preclinical research in animal models of inflammatory bowel disease (IBD), such as experimental colitis, has highlighted the therapeutic potential of several specialized pro-resolving mediators, including Resolvin D1, Resolvin D2, and Resolvin E1. These molecules have been shown to ameliorate intestinal inflammation. However, dedicated preclinical studies examining the specific effects of this compound (Resolvin D4) in IBD models have not been identified.

Neurological Disorders and Pain

The efficacy of D-series resolvins has been evaluated in models of neuropathic pain. In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) caused by the agent paclitaxel, the analgesic potential of five D-series resolvins (RvD1-RvD5) was assessed.

The study revealed differential effects among the resolvins. While Resolvin D1 and Resolvin D2 were effective in reversing mechanical allodynia in both male and female mice, this compound (Resolvin D4) was found to have no apparent analgesic effect in either sex in this specific preclinical model. This finding suggests a high degree of structural specificity for the analgesic actions of resolvins in the context of neuropathic pain.

Table 2: Efficacy of D-Series Resolvins in a Chemotherapy-Induced Neuropathic Pain Model

| Compound | Effect on Mechanical Allodynia | Sex Specificity |

|---|---|---|

| Resolvin D1 | Effective | No |

| Resolvin D2 | Effective | No |

| Resolvin D3 | No Apparent Effect | N/A |

| This compound (Resolvin D4) | No Apparent Effect | N/A |

| Resolvin D5 | Effective | Male Only |

The therapeutic potential of specialized pro-resolving mediators has been explored for the management of cancer-related pain. Preclinical studies have demonstrated that other D-series resolvins, specifically Resolvin D2, can reduce pain in mouse models of bone cancer. However, to date, there are no specific preclinical studies investigating the role of this compound (Resolvin D4) in the context of bone cancer pain relief.

Modulation of Spinal Cord Synaptic Plasticity

The role of Resolvin D4 (RvD4) in directly modulating spinal cord synaptic plasticity, a key mechanism underlying chronic pain, is an area of ongoing investigation. While direct evidence detailing its effects on synaptic transmission and long-term potentiation in the spinal cord is limited, studies on related D-series resolvins and pain models provide some insights.

In the context of pain signaling, which is intricately linked to synaptic plasticity in the spinal cord, research has explored the analgesic potential of various resolvins. However, in a preclinical model of chemotherapy-induced peripheral neuropathy, a condition associated with significant central sensitization in the spinal cord, Resolvin D3 and Resolvin D4 were reported to have no effect on mechanical allodynia in either male or female mice. frontiersin.org This contrasts with other resolvins, such as RvD1 and RvD2, which demonstrated analgesic effects in the same study. frontiersin.org

While direct modulation of synaptic plasticity by RvD4 in the spinal cord remains to be definitively established, the broader family of resolvins is known to reduce inflammatory and neuropathic pain by inhibiting glial activation and the production of pro-inflammatory cytokines in the spinal cord and dorsal root ganglia. nih.gov These inflammatory mediators are known to play a crucial role in altering synaptic strength and contributing to central sensitization. Therefore, while direct neuronal effects are yet to be fully elucidated, the anti-inflammatory properties of D-series resolvins suggest a potential indirect influence on the processes that drive synaptic plasticity in pain states. Further research is required to specifically delineate the actions of Resolvin D4 on spinal cord neurons and synapses.

Ocular Surface Diseases

Specialized pro-resolving mediators, including resolvins, are emerging as critical regulators of ocular surface health. They play a pivotal role in maintaining homeostasis and mitigating inflammatory responses that characterize various ocular surface diseases.

Regulation of Mucin Secretion in Conjunctival Goblet Cells

The secretion of mucins by conjunctival goblet cells is essential for the protective tear film that lubricates and defends the ocular surface. While specific research on the direct effects of Resolvin D4 on mucin secretion is not extensively available, studies on the closely related Resolvin D1 (RvD1) provide a strong indication of the potential role of D-series resolvins in this process.

RvD1 has been shown to be a potent regulator of mucin secretion from cultured rat and human conjunctival goblet cells. nih.govnih.govharvard.edu In a non-inflamed state, RvD1 can stimulate mucin secretion, contributing to the maintenance of a healthy tear film. nih.govresearchgate.net This homeostatic regulation is crucial for protecting the eye from environmental insults. Conversely, during inflammatory conditions such as allergic conjunctivitis, pro-inflammatory mediators like leukotrienes can trigger excessive mucin secretion. In these scenarios, RvD1 acts to counter-regulate this overstimulation, thereby helping to resolve the inflammatory response and restore normal mucin levels. nih.gov Given the structural and functional similarities among D-series resolvins, it is plausible that Resolvin D4 may exert similar regulatory effects on conjunctival goblet cell mucin secretion, although specific studies are needed to confirm this.

Ocular Surface Homeostasis

Maintaining ocular surface homeostasis is a complex process involving the coordinated function of the cornea, conjunctiva, lacrimal glands, and meibomian glands. Inflammation is a key disruptor of this delicate balance, leading to conditions like dry eye disease. The family of resolvins, including the D-series, plays a significant role in preserving ocular surface homeostasis by actively promoting the resolution of inflammation.

Preclinical studies have demonstrated that resolvins can protect the ocular surface by inhibiting the infiltration of inflammatory cells, reducing the production of pro-inflammatory cytokines, and promoting tissue repair. While much of the specific research has focused on Resolvin D1 and Resolvin E1, the fundamental anti-inflammatory and pro-resolving actions are a hallmark of the resolvin family. These actions are critical for preventing the chronic inflammation that underlies many ocular surface diseases. By controlling the inflammatory response, resolvins help to maintain the integrity of the ocular surface tissues and support the proper functioning of the tear film, which is essential for clear vision and comfort.

Other Preclinical Applications

The therapeutic potential of Resolvin D4 extends beyond the nervous system and ocular surface, with emerging evidence highlighting its beneficial effects in other inflammatory conditions.

Airway Inflammation and Hyperresponsiveness

In preclinical models of lung injury, Resolvin D4 has demonstrated significant therapeutic effects. A recent study investigating lipopolysaccharide (LPS)-induced lung injury in mice found that treatment with RvD4 alleviated the infiltration of inflammatory cells into the lungs and inhibited the increase in pulmonary vascular permeability. nih.gov Furthermore, RvD4 treatment led to a decrease in the levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. nih.gov

In vitro experiments using human bronchial epithelial cells (BEAS-2B) stimulated with LPS showed that RvD4 suppressed the expression of pro-inflammatory cytokines and helped to maintain the integrity of the epithelial cell barrier and preserve cell viability. nih.gov These findings suggest that Resolvin D4 has a protective role in acute lung injury by inhibiting inflammation and preserving epithelial barrier function. The broader family of D-series resolvins has also been shown to be important modulators of allergic airway reactions, reducing the synthesis of pro-inflammatory mediators and eosinophilia in murine models of asthma. nih.gov

| Preclinical Model | Key Findings with Resolvin D4 Treatment | Reference |

| LPS-induced lung injury in mice | Alleviated inflammatory cell infiltration, inhibited increased pulmonary vascular permeability, decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |

| LPS-stimulated human bronchial epithelial cells (BEAS-2B) | Suppressed pro-inflammatory cytokine expression, maintained epithelial cell barrier function and cell viability. | nih.gov |

Placental Inflammation

The role of specialized pro-resolving mediators in pregnancy and placental health is a growing area of research. While direct studies on the effects of Resolvin D4 in placental inflammation are limited, the broader family of resolvins is known to be involved in maintaining a healthy pregnancy by resolving inflammation at the maternal-fetal interface.

Pregnancy complications such as preeclampsia and fetal growth restriction are often associated with placental inflammation. researchgate.netnih.govnih.gov Studies have shown that levels of certain resolvins, such as Resolvin D1, may be altered in these conditions. nih.govnih.gov Omega-3 fatty acid supplementation during pregnancy has been shown to increase the levels of resolvin precursors in the placenta, suggesting a potential mechanism for their beneficial effects. mdpi.com While the specific role of Resolvin D4 in this context is yet to be fully elucidated, the known anti-inflammatory and pro-resolving actions of the D-series resolvins suggest that it could play a protective role in mitigating placental inflammation and supporting a healthy pregnancy. Further research is needed to specifically investigate the functions of Resolvin D4 in the placenta.

Advanced Research Methodologies for 4s,5r 17s Resolvin Studies

Analytical Chemistry Techniques

Advanced analytical methods are fundamental to the study of RvD4, enabling its detection, structural confirmation, and the tracing of its biosynthetic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of RvD4 and other specialized pro-resolving mediators (SPMs) in complex biological samples. qmul.ac.ukharvard.edunih.gov This highly sensitive and specific method allows for the profiling of lipid mediator metabolomes, providing insights into the dynamic changes of these molecules during physiological and pathological processes. qmul.ac.uk

The process typically involves solid-phase extraction of lipids from samples, followed by analysis on an LC-MS/MS system. nih.gov The chromatographic separation, often using a reversed-phase column, isolates individual lipid mediators before they enter the mass spectrometer. qmul.ac.ukuba.ar The mass spectrometer then performs tandem mass spectrometry (MS/MS), where precursor ions corresponding to the mass of RvD4 are selected and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. researchgate.netmdpi.com By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for RvD4 can be monitored, enabling highly selective and sensitive quantification. pnas.orgpnas.org For instance, in studies of human leukocytes, LC-MS/MS with MRM was used to identify RvD4 by monitoring for transitions like m/z 375 > 101. pnas.orgpnas.org

This technique has been successfully employed to detect RvD4 in various biological matrices, including human and mouse bone marrow, inflammatory exudates, and in vitro cell incubations. nih.govoup.comnih.gov For example, LC-MS/MS profiling identified bioactive amounts of RvD4 in human bone marrow at approximately 1 pg/mL and in mouse bone marrow at 12 pg per femur and tibia. nih.govoup.com

Table 1: LC-MS/MS Parameters for RvD4 Detection

| Parameter | Details |

| Ionization Mode | Negative Ion Mode |

| Precursor Ion (m/z) | 375 |

| Product Ion (m/z) | 101 |

| Instrumentation | QTRAP 5500, Sciex 6500+ |

This table summarizes typical parameters used in the detection of RvD4 by LC-MS/MS, as reported in scientific literature. nih.govpnas.org

Use of Deuterium-Labeled Precursors for Biosynthesis Tracing

To trace the biosynthetic pathways of RvD4 and distinguish it from endogenous pools, researchers utilize stable isotope-labeled precursors, such as deuterium-labeled docosahexaenoic acid (DHA). When cells are incubated with these labeled precursors, the resulting RvD4 will incorporate the deuterium (B1214612) atoms, leading to a mass shift that is detectable by LC-MS/MS. This allows for the unambiguous tracking of its formation.

Furthermore, deuterium-labeled internal standards, such as d5-RvD2, are crucial for accurate quantification in LC-MS/MS analysis. nih.gov These standards are added to samples at a known concentration before extraction and analysis. By comparing the signal of the endogenous, unlabeled RvD4 to the signal of the labeled internal standard, researchers can correct for any sample loss during preparation and for variations in instrument response, thereby ensuring precise and accurate measurement. nih.govnih.gov For example, deuterium-labeled standards like d4-LTB4, d4-5S-HETE, and d4-PGE2 have been used for quantification and recovery purposes in lipid mediator profiling. nih.gov

Spectroscopic Analysis (e.g., UV-chromophore, NMR for synthetic validation)

Spectroscopic techniques are indispensable for the structural elucidation and validation of synthetically produced RvD4. pnas.orgpnas.org Before a synthetic compound can be used in biological assays, it is crucial to confirm that its chemical structure is identical to the naturally occurring molecule.

Ultraviolet (UV) Spectroscopy: RvD4 possesses a conjugated triene structure which gives it a characteristic UV absorption spectrum. This UV chromophore is a key feature used for its detection and initial characterization during liquid chromatography. harvard.edupnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). mdpi.com Two-dimensional correlated spectroscopy (2D COSY) NMR has been used to provide full and detailed proton assignments for intermediates in the resolvin biosynthesis pathway, confirming their structure. pnas.orgpnas.org This level of structural detail is essential for validating the stereochemically pure form of synthetic RvD4. pnas.orgpnas.org The complete stereochemical assignment of RvD4 is 4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid. pnas.orgebi.ac.uk

Cell Culture and Functional Assays

To understand the biological functions of RvD4, researchers utilize various cell culture systems and functional assays. These in vitro models allow for the investigation of RvD4's effects on specific cell types and cellular processes.

Primary Cell Isolation and Culture

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. A variety of primary human and rat cells have been used in studies of RvD4 and other resolvins.

Human and Rat Conjunctival Goblet Cells: These cells are crucial for producing mucin, a key component of the tear film that protects the ocular surface. arvojournals.orgnih.govcore.ac.uk Studies have used cultured rat conjunctival goblet cells to investigate the effects of resolvins on mucin secretion. arvojournals.orgnih.gov Protocols for isolating and culturing primary human conjunctival epithelial and goblet cells have also been described. uu.nlresearchgate.net

Dental Pulp Cells: The role of resolvins in dental pulp inflammation and regeneration is an active area of research.

Macrophages: These immune cells are central to the inflammatory response and its resolution. nih.gov Human monocyte-derived macrophages, often polarized to an M2 (pro-resolving) phenotype, are frequently used to study the effects of resolvins on phagocytosis and efferocytosis. pnas.orgnih.gov

Neutrophils: As first responders to infection and injury, neutrophils play a critical role in inflammation. ashpublications.org The interaction of RvD4 with human neutrophils is studied to understand its role in modulating neutrophil functions like infiltration and phagocytosis. nih.govpnas.org

Myoblasts: These are the precursors to muscle cells and are relevant in studying tissue repair and regeneration.

Endothelial Cells: These cells line blood vessels and are involved in the transcellular biosynthesis of D-series resolvins. nih.govmdpi.comfrontiersin.org

Human Placental Cells: The placenta is a source and target of SPM signaling. mdpi.com Studies have examined the expression of resolvin receptors in placental tissues, including extravillous trophoblasts and vascular smooth muscle cells, to understand their potential roles in pregnancy. mdpi.comaging-us.com

Phagocytosis and Efferocytosis Assays

A key function of pro-resolving mediators like RvD4 is to enhance the clearance of pathogens and cellular debris. This is assessed through phagocytosis and efferocytosis assays.